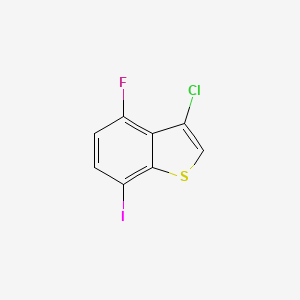

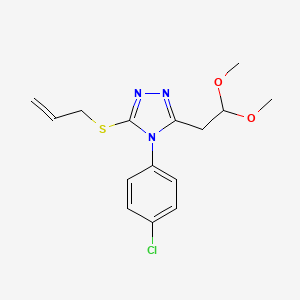

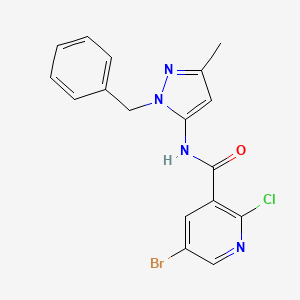

![molecular formula C14H13ClF3N5O2 B2371490 3-[3-氯-5-(三氟甲基)-2-吡啶基]-5-(二甲氨基)-1,2,4-三嗪-6-甲酸乙酯 CAS No. 2060748-89-0](/img/structure/B2371490.png)

3-[3-氯-5-(三氟甲基)-2-吡啶基]-5-(二甲氨基)-1,2,4-三嗪-6-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear, colorless to yellow liquid . It has a molecular weight of 253.61 g/mol . The IUPAC name for this compound is ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that can range in color from colorless to yellow . It has a molecular weight of 253.60 g/mol .科学研究应用

合成和化学性质

- 1,2,4-三嗪的合成:该化合物用于区域选择性合成 1,2,4-三嗪-5-甲酸乙酯,证明了该程序的高区域选择性 (Ohsumi & Neunhoeffer, 1992).

- 6-氮杂蝶啶的形成:它还在由双官能 1,2,4-三嗪合成新型 6-氮杂蝶啶中发挥作用,显示了其在创建复杂杂环结构中的效用 (Wamhoff & Tzanova, 2003).

化学转化和反应

- 重排反应:该化合物参与 ANRORC 重排反应,导致形成各种结构复杂的化合物 (Ledenyova 等,2018).

- 化学转化:已报道一种相关化合物 N-[5'-(3'-甲硫巯基-6'-乙氧羰基)-1',2',4'-三嗪基]-3-甲硫巯基-5-氧代-1,2,4-三嗪-6-甲酸乙酯,用于其制备和各种化学转化,表明了这类化合物的化学通用性 (Cai, 1985).

在杂环化学中的应用

- 杂环的合成:该化合物用作合成各种三氟甲基杂环的中间体,突出了其在创建多样化化学实体中的重要性 (Honey 等,2012).

- 吡啶和三唑化合物的形成:它还用于合成新的吡啶并[4,3-e][1,2,4]三唑并[5,1-c][1,2,4]三嗪-6(7H)-酮,展示了其在形成复杂有机结构中的效用 (Mawlood 等,2020).

安全和危害

生化分析

Biochemical Properties

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain . The nature of this interaction is inhibitory, making it a succinate dehydrogenase inhibitor (SDHI) .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It affects fungal growth at all stages, from germination to sporulation .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is quite complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mode of action is the inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain .

Metabolic Pathways

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is involved in specific metabolic pathways . It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N5O2/c1-4-25-13(24)10-12(23(2)3)20-11(22-21-10)9-8(15)5-7(6-19-9)14(16,17)18/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOUGZYVMWHIOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

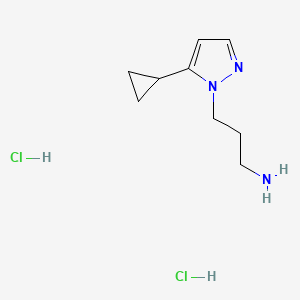

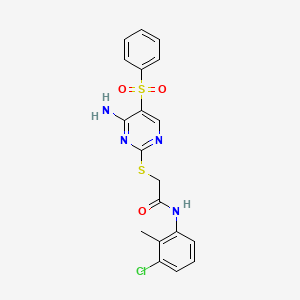

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)

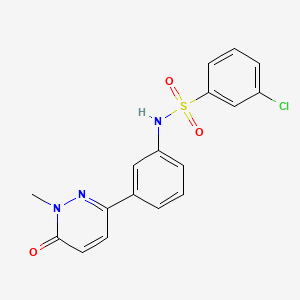

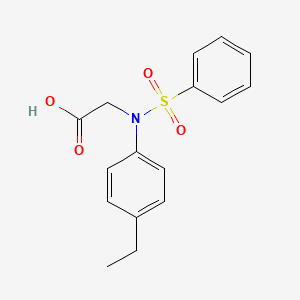

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)

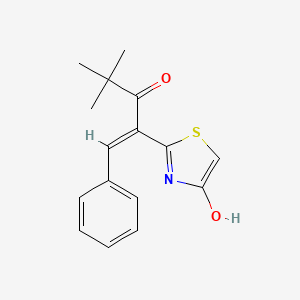

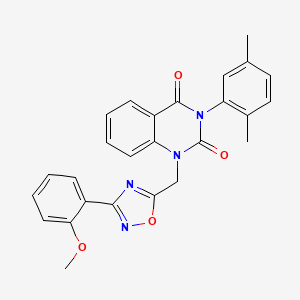

![4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2371417.png)

![Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2371429.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)